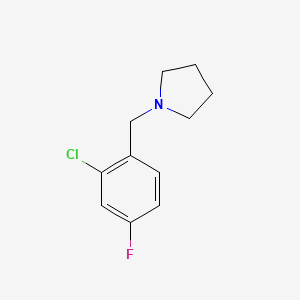

1-(2-Chloro-4-fluorobenzyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFN/c12-11-7-10(13)4-3-9(11)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRSESBGXQZKIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pyrrolidine Heterocycle As a Privileged Scaffold in Chemical Biology

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is widely recognized as a "privileged scaffold" in chemical biology and drug discovery. This designation stems from its frequent appearance in a vast number of natural products, pharmaceuticals, and biologically active compounds. The utility of the pyrrolidine ring is not coincidental but is rooted in its distinct stereochemical and conformational properties.

Unlike flat, aromatic systems, the pyrrolidine ring is non-planar and sp3-hybridized, which allows for a three-dimensional exploration of chemical space. This non-planarity, often described as "pseudorotation," enables the substituents on the ring to adopt various spatial orientations, which can be critical for precise interaction with biological targets like proteins and enzymes. The stereogenicity of the carbon atoms in the pyrrolidine ring further enhances its value, as different stereoisomers of a molecule can exhibit markedly different biological profiles and binding modes.

Furthermore, the nitrogen atom within the ring acts as a key functional handle. It imparts basicity to the scaffold and serves as a prime site for substitution. A significant percentage of FDA-approved drugs containing a pyrrolidine moiety are substituted at the nitrogen (N-1) position. This allows for the straightforward introduction of diverse chemical groups, such as the benzyl (B1604629) group in the compound of interest, to modulate a molecule's physicochemical properties and target engagement. The structural flexibility and synthetic tractability of the pyrrolidine scaffold have cemented its role as a foundational element in the design of novel bioactive molecules.

Table 1: Physicochemical Properties of Pyrrolidine

| Property | Value |

|---|---|

| Molecular Formula | C₄H₉N |

| Molar Mass | 71.12 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 87 °C |

| Density | 0.866 g/cm³ |

| Solubility in Water | Miscible |

| Acidity (pKa of conjugate acid) | 11.27 |

Strategic Importance of Halogenated Benzyl Moieties in Molecular Design

The benzyl (B1604629) group, a phenyl ring attached to a CH₂ group, is another common substituent in medicinal chemistry. When this group is attached to a nitrogen atom, as in N-benzyl derivatives, it can significantly influence the pharmacological profile of the parent molecule. The strategic placement of halogen atoms—such as chlorine and fluorine—onto the benzyl ring further refines these properties in several ways.

Halogenation can impact a molecule's:

Binding Affinity: Halogen atoms can participate in specific, stabilizing non-covalent interactions known as halogen bonds. In this interaction, a covalently bound halogen acts as a Lewis acid, interacting with a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein's binding pocket. These interactions can enhance the binding affinity and selectivity of a drug for its target.

Lipophilicity: The introduction of halogens generally increases the lipophilicity (fat-solubility) of a molecule. This can improve its ability to cross cell membranes and the blood-brain barrier, which is a critical factor for drugs targeting the central nervous system.

Metabolic Stability: Halogenation can block sites on the aromatic ring that are susceptible to metabolic oxidation by enzymes in the body. This can increase the metabolic stability of the compound, leading to a longer duration of action.

The specific combination of a chlorine atom at the 2-position and a fluorine atom at the 4-position on the benzyl ring of 1-(2-chloro-4-fluorobenzyl)pyrrolidine is a deliberate design choice. This substitution pattern creates a unique electronic and steric profile that can modulate interactions with biological targets in a precise manner. The use of halogenation has proven to be a successful strategy in enhancing the biological activity of various classes of compounds. nih.govresearchgate.netnih.gov

Research Trajectories for 1 2 Chloro 4 Fluorobenzyl Pyrrolidine Within Contemporary Chemical Research

Strategies for Pyrrolidine Ring Synthesis

The construction of the pyrrolidine core is a foundational aspect of synthesizing the target molecule. Chemists have developed a variety of methods, which can be broadly categorized into the cyclization of acyclic molecules and the modification of existing pyrrolidine structures. researchgate.net

Ring Construction from Acyclic Precursors

The formation of the pyrrolidine skeleton from linear starting materials is a versatile approach that allows for the introduction of diverse substituents. nih.gov One common method is the 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile, such as an alkene. This reaction, often catalyzed by various metals, provides a direct route to highly functionalized pyrrolidines.

Another significant strategy involves the intramolecular cyclization of acyclic amines. For instance, amino alcohols can undergo cyclization to form the pyrrolidine ring. alfa-chemistry.com Additionally, the cyclization of γ-nitroaldehydes, which can be generated through organocatalytic Michael additions, provides a pathway to chiral 3,4-disubstituted pyrrolidines following reductive cyclization. researchgate.net The use of donor-acceptor cyclopropanes reacting with benzylamines has also been reported to yield 1,5-substituted pyrrolidin-2-ones, which can be further modified. nih.gov

A variety of catalytic systems have been developed to facilitate these cyclizations, including iridium, rhodium, and copper-based catalysts, which can promote intramolecular C-H amination or the annulation of diols with primary amines. alfa-chemistry.com

| Method | Precursors | Key Features | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine ylides and alkenes | Direct route to functionalized pyrrolidines. | |

| Intramolecular Cyclization | Amino alcohols or γ-nitroaldehydes | Allows for stereocontrol and diverse substitution. | alfa-chemistry.comresearchgate.net |

| Reaction of Donor-Acceptor Cyclopropanes | Cyclopropanes and benzylamines | Forms substituted pyrrolidin-2-ones. | nih.gov |

| Catalytic Annulation | Diols and primary amines | Efficient synthesis of N-heterocycles. | alfa-chemistry.com |

Functionalization of Pre-existing Pyrrolidine Cores

An alternative and widely used approach is the functionalization of a pre-existing pyrrolidine ring. researchgate.net This strategy is particularly valuable when starting from readily available chiral building blocks like L-proline or 4-hydroxyproline, which ensures the stereochemical integrity of the final product. nih.govmdpi.com

The functionalization can occur at various positions of the pyrrolidine ring. For example, the nitrogen atom can be readily alkylated or acylated. The carboxylic acid group of proline can be converted into other functional groups, such as nitriles, which are key intermediates for certain inhibitors. google.com Furthermore, α-functionalization of the pyrrolidine ring can be achieved through methods like redox-neutral processes, expanding the range of possible derivatives. researchgate.net The use of protecting groups, such as the Boc group, is often employed to control the reactivity of the pyrrolidine nitrogen during these transformations. nih.gov

Introduction of the Halogenated Benzyl Moiety

The second critical step in the synthesis of this compound is the attachment of the 2-chloro-4-fluorobenzyl group to the pyrrolidine nitrogen. This typically involves the preparation of a suitable benzyl precursor followed by a coupling reaction.

Synthetic Routes to 2-Chloro-4-fluorobenzyl Precursors

The synthesis of the electrophilic 2-chloro-4-fluorobenzyl moiety is a key preliminary step. A common precursor is 2-chloro-4-fluorobenzaldehyde (B1630644). This aldehyde can be synthesized from 4-fluorobenzaldehyde (B137897) through chlorination using N-chlorosuccinimide in a mixture of trifluoroacetic acid and concentrated sulfuric acid. mdpi.com

The resulting aldehyde can then be reduced to the corresponding alcohol, 2-chloro-4-fluorobenzyl alcohol, which can be subsequently converted to a more reactive electrophile, such as 2-chloro-4-fluorobenzyl bromide or chloride. 2-Chloro-4-fluorobenzyl bromide is commercially available, simplifying this synthetic step. alfa-chemistry.comsigmaaldrich.comglentham.com An alternative approach to a related precursor, 2-chloro-4-fluorobenzoic acid, involves a Meerwein arylation reaction starting from 2-chloro-4-fluoroaniline. nih.gov

| Precursor | CAS Number | Typical Use | Reference |

|---|---|---|---|

| 2-Chloro-4-fluorobenzaldehyde | 55966-23-9 | Intermediate for reduction to alcohol or direct reductive amination. | mdpi.com |

| 2-Chloro-4-fluorobenzyl bromide | 45767-66-6 | Electrophile for N-alkylation reactions. | alfa-chemistry.comsigmaaldrich.comglentham.com |

| 2-Chloro-4-fluorobenzoic acid | 2252-51-9 | Starting material for multi-step synthesis. | nih.gov |

N-Alkylation and Cross-Coupling Methodologies at the Pyrrolidine Nitrogen

The most direct method for attaching the benzyl group to the pyrrolidine nitrogen is through N-alkylation. This involves the reaction of pyrrolidine with an electrophilic precursor like 2-chloro-4-fluorobenzyl bromide or chloride. This reaction is a standard nucleophilic substitution where the pyrrolidine nitrogen acts as the nucleophile.

Another powerful method is reductive amination. This two-step, one-pot process involves the reaction of pyrrolidine with 2-chloro-4-fluorobenzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the final product. A variety of reducing agents can be employed for this transformation, and the reaction can be mediated by catalysts such as TiF4 with a stable reductant like borane-ammonia. rsc.org

Stereoselective Synthesis of Pyrrolidine Derivatives

The creation of chiral pyrrolidine derivatives is of significant interest in medicinal chemistry. researchgate.netmdpi.com Stereoselective synthesis aims to control the formation of specific stereoisomers. nih.gov

Several strategies exist for the asymmetric synthesis of 2-substituted pyrrolidines. researchgate.netmdpi.com One approach involves the use of chiral auxiliaries, such as tert-butanesulfinamide, which can direct the stereochemical outcome of reactions. mdpi.com The addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imines has been shown to produce enantiomerically enriched 2-substituted pyrrolidines. mdpi.com

Organocatalysis has also emerged as a powerful tool for the stereoselective synthesis of pyrrolidines. nih.gov For example, chiral aminodiol derivatives can act as organocatalysts in enantioselective reactions. nih.gov Furthermore, the diastereoselective allylation of chiral imines derived from (R)-glyceraldehyde acetonide, followed by cyclization, provides access to new chiral pyrrolidine-based organocatalysts. nih.gov The hydrogenation of substituted pyrroles using heterogeneous catalysts can also proceed with high diastereoselectivity to yield functionalized pyrrolidines with multiple stereocenters. nih.gov

For the synthesis of chiral analogs of this compound, one could envision starting with a chiral pool material like (R)- or (S)-proline, or employing an asymmetric catalytic method to introduce the 2-chloro-4-fluorobenzyl group onto a pre-existing chiral pyrrolidine scaffold. researchgate.netnih.gov

Chiral Resolution Techniques

Chiral resolution is a cornerstone of stereochemistry, enabling the separation of a racemic mixture into its individual enantiomers. wikipedia.org This approach is essential for producing optically active compounds when a stereoselective synthesis is not viable or efficient. For substituted benzylpyrrolidines, which are amines, resolution is often achieved by converting the racemic base into a pair of diastereomeric salts through reaction with a chiral acid.

The most common method involves derivatization with a chiral resolving agent to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard laboratory techniques like fractional crystallization. wikipedia.org The divergent solubility of the diastereomeric salts is exploited; the less soluble salt crystallizes from the solution first and can be isolated by filtration. wikipedia.orgnumberanalytics.com Following separation, the chiral resolving agent is removed, typically by an acid-base extraction, to yield the pure enantiomer. wikipedia.org

Kinetic resolution represents another powerful strategy, wherein one enantiomer in a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent. wikipedia.orgwhiterose.ac.uk This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material). whiterose.ac.uk Both enzymatic and non-enzymatic catalytic systems have been developed for the kinetic resolution of pyrrolidines. whiterose.ac.uk For example, enzyme-catalyzed kinetic resolution using lipases is a widely used method for the stereoselective acylation of racemic alcohols or amines. Organocatalytic methods have also been shown to effect kinetic resolution; for instance, the enantioselective fluorination of racemic α-chloroaldehydes using a chiral organocatalyst proceeds via kinetic resolution of the starting material. beilstein-journals.org

Chromatographic methods offer a modern and highly effective alternative for chiral separation. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique for both analytical and preparative-scale resolution of enantiomers. numberanalytics.commdpi.com The enantiomers exhibit different interactions with the chiral selector immobilized on the stationary phase, leading to different retention times and enabling their separation. numberanalytics.com

Table 1: Overview of Chiral Resolution Techniques for Pyrrolidine Analogues

| Technique | Principle | Common Agents/Methods | Advantages | Disadvantages |

|---|---|---|---|---|

| Diastereomeric Salt Crystallization | Conversion of a racemic amine to diastereomeric salts with a chiral acid, followed by separation via fractional crystallization. wikipedia.org | Tartaric acid, (S)-mandelic acid, brucine. wikipedia.org | Scalable, well-established, and can yield high-purity enantiomers. | Success is unpredictable, depends on salt solubility, and is often laborious; 50% theoretical maximum yield for one enantiomer. wikipedia.org |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent. whiterose.ac.uk | Enzymes (e.g., lipases), chiral metal complexes (e.g., (R,R)-Ph-BOX with copper), organocatalysts. whiterose.ac.uk | Provides access to enantiomerically enriched starting material and product. | 50% theoretical maximum yield for the product; requires careful control of reaction conditions to achieve high selectivity. wikipedia.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP). numberanalytics.com | HPLC or Gas Chromatography (GC) with columns like Kromasil 5-Amycoat or Chiral DEX. beilstein-journals.orgmdpi.com | High separation efficiency, applicable to a wide range of compounds, can be used for analytical and preparative scales. numberanalytics.com | Can be costly for large-scale separations, requires specialized equipment. numberanalytics.com |

Asymmetric Catalysis and Chiral Auxiliaries

To circumvent the inherent 50% yield limitation of classical resolution, asymmetric synthesis has become a dominant strategy for accessing enantiomerically pure compounds. wikipedia.org This field involves the use of a chiral catalyst or a chiral auxiliary to guide a chemical reaction to preferentially form one enantiomer over the other. nobelprize.org

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. A well-established strategy for synthesizing trans-2,5-disubstituted pyrrolidines employs (R)-phenylglycinol as a chiral auxiliary. nih.gov The synthesis involves diastereoselective additions of Grignard reagents, first to a chiral imine and then to the resulting 1,3-oxazolidine, with the stereochemistry being directed by the auxiliary. nih.gov

Asymmetric catalysis is a more efficient approach where a small amount of a chiral catalyst can generate large quantities of a chiral product. nobelprize.org This field is broadly divided into metal-catalysis and organocatalysis.

Organocatalysis : This branch uses small, chiral organic molecules to catalyze asymmetric transformations. The development of organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, has provided powerful tools for synthesizing chiral molecules, including pyrrolidines. nih.govnih.gov Proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, are prominent catalysts that can activate substrates through the formation of transient enamine or iminium ion intermediates. nih.govnih.govyoutube.com For instance, the organocatalytic Michael addition of aldehydes to nitroalkenes is a key step for constructing chiral γ-nitroaldehydes, which can then be cyclized to form substituted pyrrolidines with high enantioselectivity. researchgate.net

Metal-based Catalysis : Transition metal complexes featuring chiral ligands are highly effective for a wide range of asymmetric reactions. The enantioselective hydrogenation of prochiral olefins is a classic example, where catalysts like Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP) can produce chiral products with exceptional enantioselectivity. nobelprize.org Another powerful strategy is asymmetric anion-binding catalysis, where a chiral catalyst, such as a thiourea (B124793) derivative, complexes with an anion to control the stereochemical environment around a reactive cationic intermediate, thereby directing the approach of a nucleophile. acs.org This has been successfully applied in the enantioselective dearomatization of heterocycles. acs.org

Table 2: Selected Asymmetric Catalytic Methods for Pyrrolidine Synthesis

| Method | Catalyst/Auxiliary | Type of Transformation | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | (R)-Phenylglycinol | Diastereoselective Grignard addition to imines and oxazolidines. | >98% de | nih.gov |

| Organocatalysis | (S)-Proline derivative (C1) | Michael addition of aldehydes to nitroalkenes. | 92-99% ee | researchgate.net |

| Organocatalysis | Diarylprolinol silyl ethers | Functionalization of aldehydes. | High enantioselectivities | nih.govnih.gov |

| Anion-Binding Catalysis | tert-Leucine-derived thiourea | Nucleophilic addition to N-acyliminium ions. | 83-95% ee | acs.org |

| Metal Catalysis | Iridium complex with (S)-SYNPHOS ligand | Asymmetric hydrogenation. | 87% de | whiterose.ac.uk |

| Metal Catalysis | Copper complex with (R,R)-Ph-BOX ligand | Oxidative kinetic resolution of aminoaldehydes. | >90% ee (for product) | whiterose.ac.uk |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fine Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the aromatic ring, the benzylic bridge, and the pyrrolidine ring. The aromatic region would likely display complex multiplets due to the substitution pattern. The proton ortho to the fluorine atom would exhibit coupling to fluorine. The benzylic protons (CH₂) would appear as a singlet, shifted downfield due to the influence of the adjacent nitrogen and aromatic ring. The pyrrolidine protons would present as two distinct multiplets, corresponding to the alpha-protons (adjacent to the nitrogen) and the beta-protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom. The aromatic region would show six distinct signals, with their chemical shifts influenced by the electron-withdrawing chlorine and fluorine substituents. The carbon atoms bonded to these halogens would exhibit characteristic shifts and, in the case of the fluorine-bonded carbon, a large C-F coupling constant. The benzylic carbon signal would appear in the 50-60 ppm range. The two sets of carbons in the pyrrolidine ring (alpha and beta) would be observed in the aliphatic region, typically between 20-60 ppm. organicchemistrydata.orgchemicalbook.com

Predicted ¹H and ¹³C NMR Data Predicted values are based on analysis of similar structures and standard chemical shift tables. organicchemistrydata.orgresearchgate.netchemicalbook.comchemicalbook.com

Predicted ¹H NMR Chemical Shifts| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 7.5 | Multiplet |

| Benzyl CH₂ | ~3.6 | Singlet |

| Pyrrolidine α-CH₂ | 2.5 - 2.7 | Multiplet |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-C | 135 - 140 |

| Benzyl CH₂ | 55 - 60 |

| Pyrrolidine α-C | 50 - 55 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (Molecular Formula: C₁₁H₁₃ClFN), the exact mass can be calculated, and its molecular ion peak (M⁺) would be observed in the mass spectrum. Due to the presence of chlorine, a characteristic isotopic pattern (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be expected.

The primary fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, which is the weakest bond. This would lead to two major fragments: the 2-chloro-4-fluorobenzyl cation (m/z 143/145) and the pyrrolidine fragment. Another significant fragmentation would be the formation of the iminium ion (m/z 70) through the loss of the benzyl group from the molecular ion, which is a common fragmentation pattern for N-alkyl pyrrolidines. nist.gov

Predicted Mass Spectrometry Data Predicted values based on elemental composition and common fragmentation pathways. nist.gov

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 213/215 | Molecular Ion (with ³⁵Cl/³⁷Cl isotope pattern) |

| [C₇H₅ClF]⁺ | 143/145 | 2-Chloro-4-fluorobenzyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The spectrum of this compound is expected to show several characteristic absorption bands.

Key expected absorptions include C-H stretching from both the aromatic ring (above 3000 cm⁻¹) and the aliphatic pyrrolidine and benzyl groups (just below 3000 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. The presence of the C-N bond of the tertiary amine would result in a stretching band in the 1000-1250 cm⁻¹ region. The C-F and C-Cl stretching vibrations are also expected in the fingerprint region, typically between 1000-1300 cm⁻¹ and 600-800 cm⁻¹, respectively. nih.govnist.gov

Predicted Infrared (IR) Absorption Bands Predicted values based on standard IR correlation tables. nih.govthermofisher.com

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic | 3050 - 3150 |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-N Stretch | Tertiary Amine | 1000 - 1250 |

| C-F Stretch | Aryl Fluoride | 1100 - 1250 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

For a compound like this compound, a reverse-phase HPLC method would be suitable for purity analysis. nih.gov This would typically involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection would likely be performed using a UV detector, monitoring at a wavelength where the aromatic ring absorbs, for instance, around 254 nm.

Gas chromatography could also be used, given the compound's likely volatility. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The sample would be vaporized and carried by an inert gas, with detection commonly performed by a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). rsc.org In either technique, the purity is determined by the percentage of the total peak area that corresponds to the main product peak.

X-ray Diffraction for Solid-State Conformational Analysis

Should this compound be crystallized into a single crystal of sufficient quality, X-ray diffraction analysis would provide the definitive solid-state structure. This technique would yield precise data on bond lengths, bond angles, and torsional angles within the molecule. It would unambiguously confirm the connectivity and reveal the three-dimensional conformation adopted by the molecule in the crystal lattice. This includes the orientation of the 2-chloro-4-fluorobenzyl group relative to the pyrrolidine ring and any specific intermolecular interactions, such as hydrogen bonds or stacking, that dictate the crystal packing. While no specific crystal structure data has been published for this compound, studies on other pyrrolidine derivatives demonstrate the power of this technique for detailed structural confirmation. nih.gov

Computational Chemistry and Theoretical Investigations of 1 2 Chloro 4 Fluorobenzyl Pyrrolidine

Density Functional Theory (DFT) Studies for Electronic and Molecular Geometries

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in determining the optimized molecular geometry and predicting a wide array of electronic properties from first principles. asianresassoc.orgbeilstein-journals.org For 1-(2-Chloro-4-fluorobenzyl)pyrrolidine, DFT calculations, often employing a basis set like B3LYP/6-311++G(d,p), are used to find the most stable three-dimensional arrangement of its atoms, corresponding to the global minimum on the potential energy surface. asianresassoc.org

From a single DFT calculation, numerous quantum chemical descriptors can be derived to characterize the reactivity and stability of this compound. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. asianresassoc.org

Other important properties derived from DFT include the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecule's surface. The MEP surface helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. beilstein-journals.org Additional descriptors such as ionization potential, electron affinity, electronegativity, and global hardness provide further insights into the molecule's electronic behavior.

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT Note: The following values are illustrative examples based on typical DFT studies of similar heterocyclic compounds.

| Descriptor | Representative Value | Unit | Significance |

| HOMO Energy | -6.5 | eV | Electron-donating capacity |

| LUMO Energy | -0.8 | eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 5.7 | eV | Chemical stability & reactivity |

| Ionization Potential | 6.5 | eV | Energy to remove an electron |

| Electron Affinity | 0.8 | eV | Energy released upon gaining an electron |

| Dipole Moment | 3.2 | Debye | Molecular polarity |

The flexibility of this compound, particularly around the rotatable single bonds connecting the benzyl (B1604629) group and the pyrrolidine (B122466) ring, gives rise to multiple possible conformations. DFT calculations are employed to explore the conformational landscape by systematically rotating these bonds and calculating the energy of each resulting conformer. asianresassoc.org This analysis identifies the lowest-energy (most stable) conformers and the energy barriers required for rotation between them. asianresassoc.org The pyrrolidine ring itself can adopt different puckered conformations, such as the "envelope" or "twisted" forms, and DFT helps determine the most energetically favorable pucker. researchgate.net Understanding the preferred conformations and the energy required to transition between them is vital, as the specific 3D shape of the molecule often dictates its ability to bind to a biological target.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). asianresassoc.orgsynhet.com This method is fundamental in drug discovery for predicting how a potential drug molecule might interact with its biological target at the atomic level.

Docking algorithms sample numerous possible binding poses of the ligand within the active site of a target protein and use a scoring function to estimate the binding affinity for each pose. This affinity is often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger, more favorable interaction. beilstein-journals.org

The analysis of the best-docked pose reveals the specific intermolecular forces that stabilize the ligand-receptor complex. These forces include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the pyrrolidine nitrogen) and acceptors in the protein's active site.

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., the chlorofluorobenzyl ring) and hydrophobic amino acid residues.

Halogen Bonds: The chlorine atom on the benzyl ring can act as an electrophilic region, potentially forming a stabilizing halogen bond with a nucleophilic atom in the active site.

π-π Stacking: The aromatic benzyl ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

By visualizing the docked complex, researchers can identify the key amino acid residues in the protein's active site that form crucial interactions with this compound. This molecular recognition pattern provides a structural hypothesis for the molecule's mechanism of action. For instance, docking might reveal that the 4-fluoro group forms a hydrogen bond with a serine residue, while the 2-chloro substituent fits into a specific hydrophobic pocket. This detailed understanding of active site interactions is essential for rational drug design.

Table 2: Illustrative Molecular Docking Results Note: The following is a hypothetical example of docking results for this compound against a protein target.

| Parameter | Result | Details |

| Target Protein | Example: Cyclin-Dependent Kinase 2 (CDK2) | A common target in cancer research |

| Binding Energy | -8.5 kcal/mol | Indicates strong predicted binding affinity |

| Interacting Residues | LEU83, ILE10, VAL18, LYS33, PHE80 | Amino acids in the binding pocket |

| Interaction Types | Hydrophobic: Benzyl ring with LEU83, ILE10. Hydrogen Bond: Pyrrolidine N with LYS33 backbone. Halogen Interaction: Cl with VAL18 side chain. | The specific forces stabilizing the complex |

In Silico Modeling for Structure-Activity Relationship (SAR) Elucidation

Building upon the findings from DFT and docking, in silico modeling can be used to elucidate the Structure-Activity Relationship (SAR). SAR studies investigate how changes in a molecule's structure affect its biological activity. synhet.com Computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are particularly powerful.

A QSAR model mathematically correlates variations in the chemical structures of a series of related compounds with their measured biological activity. For a series of analogues of this compound, a QSAR model could be developed using descriptors derived from DFT (e.g., HOMO/LUMO energies, dipole moment) and docking (e.g., binding scores). The resulting model can identify which structural features are most important for activity. For example, a model might show that electronegative substituents at the 4-position of the benzyl ring and a non-bulky group on the pyrrolidine ring enhance binding affinity. Such models not only explain the SAR of existing compounds but can also be used to predict the activity of new, yet-to-be-synthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. synhet.com

Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a fundamental computational approach to correlate the chemical structure of a compound with its biological activity. mdpi.com For a molecule like this compound, QSAR models can be developed to predict its efficacy against various biological targets.

3D-QSAR and Pharmacophore Modeling:

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are instrumental in understanding the steric and electrostatic interactions that govern a ligand's binding affinity to a receptor. nih.gov For a series of pyrrolidine derivatives, these models can generate contour maps that highlight regions where bulky, electron-donating, or electron-withdrawing groups might enhance or diminish biological activity. nih.gov For instance, a hypothetical CoMSIA model for a series of analogues of this compound might indicate that:

Steric Fields: A bulky substituent at a specific position on the pyrrolidine ring could be favorable for activity, suggesting that this region fits into a larger hydrophobic pocket of the target protein. nih.gov

Electrostatic Fields: The chloro and fluoro groups on the benzyl ring introduce specific electronic properties. A model might reveal that an electro-negative potential in the region of the fluorine atom is crucial for interaction with a positively charged amino acid residue in the receptor's active site. nih.gov

Hydrophobic Fields: The benzyl group itself contributes to the hydrophobicity of the molecule. Contour maps could delineate the optimal hydrophobic volume for maximizing binding affinity.

Hydrogen Bond Donor/Acceptor Fields: While the parent compound lacks strong hydrogen bond donors, derivatives could be designed to incorporate such features. A pharmacophore model, which defines the essential 3D arrangement of chemical features necessary for biological activity, might identify a key hydrogen bond acceptor site. nih.govresearchgate.net

A study on pyrrolidine derivatives as neuraminidase inhibitors successfully used pharmacophore modeling and 3D-QSAR to develop models with good predictive power (q² = 0.720 for CoMFA and 0.644 for CoMSIA). nih.gov Such models can guide the synthesis of more potent analogues of this compound by suggesting specific structural modifications.

Machine Learning in QSAR:

More recently, machine learning algorithms have been employed to build sophisticated QSAR models. nih.gov Techniques like Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNN) can handle large datasets and complex, non-linear relationships between chemical structures and biological activities. nih.gov A hypothetical machine learning model trained on a dataset of substituted benzylpyrrolidines could predict the inhibitory activity of this compound against a specific target, such as an enzyme or receptor. The performance of these models is often evaluated by statistical metrics like the coefficient of determination (R²) and the cross-validated R² (q²). mdpi.com

| Predictive Modeling Technique | Hypothetical Application to this compound Analogues | Potential Insights |

| CoMFA/CoMSIA | Generation of 3D contour maps based on a series of structurally similar compounds. | Identification of favorable and unfavorable steric, electrostatic, and hydrophobic regions for biological activity. nih.gov |

| Pharmacophore Modeling | Identification of common chemical features (hydrophobic, aromatic, H-bond acceptor) among active analogues. | Development of a 3D query for virtual screening and design of new compounds with desired features. nih.govresearchgate.net |

| Machine Learning (e.g., RF, SVM) | Training a model on a diverse set of pyrrolidine derivatives with known biological activities. | Prediction of the biological activity of this compound and prioritization for synthesis. nih.govnih.gov |

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. chemrxiv.org For this compound, virtual screening can be employed in two primary ways: to identify its potential biological targets or to find other molecules with similar predicted activity.

Structure-Based Virtual Screening (SBVS):

When the three-dimensional structure of a potential biological target is known, molecular docking can be used to predict the binding conformation and affinity of this compound to the target's active site. mdpi.com Docking algorithms place the ligand into the binding site in various orientations and conformations and score these poses based on a scoring function that estimates the binding energy.

A typical workflow would involve:

Target Selection: Identifying a protein implicated in a disease of interest.

Binding Site Identification: Locating the active or allosteric site of the protein.

Docking Simulation: Using software like AutoDock or Glide to dock this compound into the binding site.

Scoring and Analysis: Evaluating the docking score (e.g., in kcal/mol) and analyzing the predicted binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. nuph.edu.ua

For example, docking studies on compounds containing a 4-fluorobenzyl moiety have shown that the fluorobenzyl group can project into the active site of enzymes like tyrosinase, engaging in π-stacking interactions with histidine residues and forming halogen bonds. nih.gov Similar interactions could be predicted for this compound with various targets.

Ligand-Based Virtual Screening (LBVS):

In the absence of a known 3D structure for a target, ligand-based methods can be used. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. A known active molecule can be used as a template to search for other compounds with a similar shape and electrostatic properties.

If this compound were found to have a desirable biological activity, a pharmacophore model could be generated based on its structure and used to screen large compound databases for molecules that match the pharmacophoric features. acs.org This can lead to the discovery of novel scaffolds with potentially improved properties.

| Virtual Screening Method | Description | Application for this compound |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a macromolecular target. mdpi.com | To identify potential biological targets by docking the compound against a panel of proteins and to understand its binding mode. |

| Pharmacophore Screening | Uses a 3D arrangement of chemical features necessary for biological activity to search for matching molecules. researchgate.net | To find other compounds with potentially similar biological activity by using a pharmacophore derived from this compound. |

| Shape-Based Screening | Searches for molecules with a similar 3D shape to a known active compound. | To identify structurally diverse compounds that mimic the shape of this compound. |

Structure Activity Relationship Sar Studies on 1 2 Chloro 4 Fluorobenzyl Pyrrolidine and Its Analogues

Influence of Halogen Substitution on the Benzyl (B1604629) Moiety

The nature, position, and number of halogen substituents on the benzyl ring are pivotal in modulating the activity of benzylpyrrolidine derivatives. These substitutions influence the molecule's electronic distribution and steric profile, which in turn affect its binding affinity for biological targets.

Positional and Multi-Halogenation Effects on Molecular Interactions

The specific placement of halogens on the phenyl ring can dramatically alter a compound's efficacy. In studies on analogous scaffolds, the position of halogen atoms is a determining factor for biological activity. For instance, in a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, which feature a substituted benzyl C-region, a chloro group at the 2-position of the benzyl ring (compound 51 ) resulted in good antagonism of the TRPV1 receptor, whereas a fluoro group at the same position (compound 50 ) led to weak antagonism nih.govnih.gov. This highlights that even between halogens, positional effects can lead to significant differences in interaction.

Multi-halogenation also plays a crucial role. In a series of compounds designed as sigma receptor ligands, derivatives containing a 3,4-dichlorophenyl group were found to have very high affinity nih.gov. This suggests that for certain targets, multiple halogen substitutions can create a more favorable interaction profile compared to mono-halogenated or unsubstituted analogs. The combination of a 2-chloro and a 4-fluoro substituent, as seen in the primary compound of interest, represents a specific multi-halogenation pattern intended to optimize these electronic and steric factors for a particular biological target.

Table 1: Effect of Halogen Substitution on TRPV1 Antagonism

Data extracted from studies on 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide analogs with substituted benzyl C-regions.

| Compound ID | Benzyl Ring Substitution | Relative Antagonism |

|---|---|---|

| 51 | 2-Chloro | Good |

| 50 | 2-Fluoro | Weak |

| 52 | 2-Nitro | Weak |

Steric and Electronic Contributions of Halogens

Halogens exert their influence through a combination of steric and electronic effects. The steric bulk of the halogen atom can dictate the preferred conformation of the molecule and its ability to fit into a binding pocket. The larger size of chlorine compared to fluorine, for example, can lead to different van der Waals interactions with a receptor. The good activity of the 2-chloro derivative compared to the weak activity of the 2-fluoro analog in the TRPV1 antagonist series was hypothesized to be due to the need for sufficient hydrophobic interactions with the receptor, which the larger and more lipophilic chlorine atom may provide more effectively nih.gov.

Electronically, halogens are electronegative and act as electron-withdrawing groups through induction, while also acting as weak electron-donors through resonance (lone pair delocalization). This dual nature affects the electron density of the aromatic ring and the acidity of the benzylic protons. The specific pattern of electron withdrawal created by the 2-chloro and 4-fluoro substituents can fine-tune the molecule's electrostatic potential, making it more or less complementary to the electrostatic environment of a binding site.

Modifications to the Pyrrolidine (B122466) Ring System

The pyrrolidine ring serves as a versatile scaffold in drug discovery, valued for its non-planar, three-dimensional structure and the stereochemical complexity it introduces. nih.gov Modifications to this ring system are a key strategy for optimizing potency and selectivity.

N-Substitution Effects on Scaffold Conformation and Interaction

The substituent attached to the pyrrolidine nitrogen is a critical interaction point. In many classes of biologically active compounds, this group extends into a specific sub-pocket of the binding site. For example, in a series of sigma receptor ligands based on a 2-(1-pyrrolidinyl)cyclohexylamine core, modifying the N-substituent was a key strategy. The synthesis of various N-substituted derivatives, such as N-[2-(3,4-dichlorophenyl)ethyl] analogs, led to the identification of highly potent and selective sigma receptor probes nih.gov. This demonstrates that the N-benzyl group of 1-(2-Chloro-4-fluorobenzyl)pyrrolidine is not merely a linker but a key pharmacophoric element whose interactions can be finely tuned.

Stereochemical Considerations and Chiral Center Impact

The introduction of chiral centers on the pyrrolidine ring often leads to significant differences in biological activity between enantiomers. The carbon atom at the 2-position of the pyrrolidine ring, if substituted, becomes a chiral center whose absolute configuration can be critical for proper orientation within a binding site.

Studies on nicotinic acetylcholine (B1216132) receptor ligands demonstrated this principle clearly. When an N-methyl-2-pyrrolidinyl residue was attached to a benzodioxane scaffold, the resulting stereoisomers showed markedly different binding affinities. Only the isomers with the same relative configuration at the pyrrolidine stereocenter as (S)-nicotine displayed submicromolar affinity researchgate.net. Similarly, research on sigma receptor ligands revealed high enantioselectivity, with the affinity of stereoisomers for the receptor differing by as much as 160-fold in one case nih.gov. The non-planar, or "puckered," nature of the pyrrolidine ring means that substituents occupy distinct spatial orientations, and only one enantiomer may be able to place its key interacting groups in the optimal positions for high-affinity binding. nih.gov

Table 2: Enantioselectivity in Sigma Receptor Ligands

Data from a study of cis-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]amine derivatives.

| Compound Pair | Enantioselectivity (Fold Difference in Affinity) |

|---|---|

| (+)- and (-)-29 | 160-fold |

| (+)- and (-)-44 | 5-fold |

Ring Substitutions and Functional Group Derivatization

Direct substitution on the carbon atoms of the pyrrolidine ring is another powerful method for modulating activity. Substituents can influence the ring's conformation (a phenomenon known as "pseudorotation") and introduce new points of interaction. nih.gov For instance, the introduction of fluorine atoms onto the pyrrolidine ring can significantly alter its conformational preferences through stereoelectronic effects. beilstein-journals.org

In the development of inhibitors for leukotriene A4 hydrolase, a series of functionalized pyrrolidine analogs were synthesized and evaluated, leading to potent and orally active compounds. nih.gov A comprehensive review of the pyrrolidine scaffold highlighted that substituents at C-3 and C-4 can drastically influence biological profiles. In one example series, fluorophenyl substituents at the C-3 position of pyrrolidine sulfonamides were shown to confer better in vitro potency nih.gov. This demonstrates that the core pyrrolidine ring is not merely a passive scaffold but an active component of the pharmacophore that can be decorated with functional groups to optimize interactions and achieve a desired biological effect.

Linker Region and Overall Molecular Scaffold Variations

The exploration of the chemical space around the this compound scaffold has revealed critical insights into how modifications to the linker connecting the aromatic ring and the pyrrolidine moiety, as well as alterations to the pyrrolidine ring itself, influence biological activity. These studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Linker Modifications: Impact of Length, Rigidity, and Composition

The benzyl group in this compound serves as a crucial linker between the substituted phenyl ring and the pyrrolidine core. The length, rigidity, and chemical nature of this linker are pivotal for optimal interaction with biological targets.

Research on structurally related compounds has demonstrated that even subtle changes in the linker can lead to significant variations in biological activity. For instance, in a series of pyrrolidine pentamine derivatives, altering the distance of a phenyl group from the main scaffold by introducing a methylene (B1212753) group (a change in linker length) resulted in a notable decrease in inhibitory activity against aminoglycoside 6'-N-acetyltransferase type Ib. nih.gov This highlights the precise spatial orientation required for effective binding, which is dictated by the linker.

The rigidity of the linker is another key determinant of activity. Flexible linkers can allow a molecule to adopt multiple conformations, only one of which might be active. This can lead to an entropic penalty upon binding. Conversely, a more rigid linker can pre-organize the molecule in a bioactive conformation, potentially increasing potency.

| Compound | Linker Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Pyrrolidine Pentamine Analogue | Increased distance of phenyl group from scaffold | Significant reduction in inhibition | nih.gov |

| EP3 Receptor Antagonist | Replacement of CH2 linker with O | ~150-fold decrease in potency | acs.org |

| EP3 Receptor Antagonist | Replacement of CH2 linker with S or SO2 | Maintained reasonable activity | acs.org |

Molecular Scaffold Variations: Bioisosteric Replacement and Scaffold Hopping

The pyrrolidine ring is a common scaffold in many biologically active compounds due to its favorable physicochemical properties and its ability to act as a versatile template for introducing chemical diversity. nih.gov Variations of this scaffold, including ring expansion, contraction, or replacement with other heterocyclic systems (a practice known as scaffold hopping), are common strategies in drug discovery to improve a compound's profile. nih.govnih.gov

Bioisosteric Replacement of the Pyrrolidine Ring:

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used technique. nih.gov Replacing the pyrrolidine ring with other cyclic amines such as piperidine (B6355638) or azetidine (B1206935) can influence a compound's basicity, lipophilicity, and metabolic stability, thereby affecting its biological activity and pharmacokinetic profile.

For example, in a series of dopamine (B1211576) D3 receptor ligands, the nature of the heterocyclic scaffold was a key determinant of affinity and selectivity. nih.gov Similarly, studies on pyrrolidine-2,5-dione derivatives have shown that substituents on the pyrrolidine ring significantly impact anticonvulsant activity. nih.gov Specifically, the nature of the substituent at the 3-position of the pyrrolidine-2,5-dione scaffold was found to be a strong determinant of the anticonvulsant profile. nih.gov

Scaffold Hopping:

Scaffold hopping involves replacing the core molecular framework with a structurally different one while aiming to retain similar biological activity. This can lead to the discovery of novel chemical series with improved properties. For instance, a 1-benzyl-1H-pyrazole scaffold has been explored as an alternative to other core structures in the development of Receptor Interacting Protein 1 (RIP1) kinase inhibitors. nih.gov This demonstrates the potential of moving away from the pyrrolidine core to other five-membered heterocyclic rings to modulate biological activity.

The following table summarizes the general principles of how scaffold modifications can impact the properties of a compound based on findings from related chemical series.

| Scaffold Modification | Potential Impact on Properties | Example from Related Series | Reference |

|---|---|---|---|

| Pyrrolidine to Piperidine | Altered basicity, lipophilicity, and potential for different receptor interactions | Common modification in CNS-active compounds | nih.gov |

| Pyrrolidine to Azetidine | Increased polarity and potential for improved metabolic stability | General principle in medicinal chemistry | nih.gov |

| Substitution on the Pyrrolidine Ring | Directly influences interaction with the target and can alter the puckering of the ring | Substituents on pyrrolidine-2,5-dione affect anticonvulsant activity | nih.gov |

| Pyrrolidine to Pyrazole | Changes in electronic distribution and hydrogen bonding capabilities | 1-Benzyl-1H-pyrazole derivatives as kinase inhibitors | nih.gov |

Molecular Interactions and Biological Activity Profiles of 1 2 Chloro 4 Fluorobenzyl Pyrrolidine Derivatives

Mechanisms of Biological Target Modulation

The biological effects of 1-(2-Chloro-4-fluorobenzyl)pyrrolidine derivatives are predicated on their ability to interact with and modulate the function of specific biological targets, primarily enzymes and receptors. The nature of these interactions, including their potency and specificity, dictates the pharmacological profile of these compounds.

Enzyme Inhibition Potentials and Specificity

Derivatives of the pyrrolidine (B122466) scaffold are known to exhibit inhibitory activity against a wide range of enzymes, a characteristic that may extend to this compound derivatives. The presence of the halogenated benzyl (B1604629) group can significantly influence the binding affinity and selectivity of these compounds for their enzymatic targets.

Research on analogous structures suggests potential inhibitory activities against several key enzyme families. For instance, pyrrolidine derivatives have been investigated as inhibitors of neuraminidase, an enzyme crucial for the proliferation of the influenza virus. A series of these derivatives demonstrated potent inhibitory activity, with some compounds exhibiting IC₅₀ values in the low micromolar range, comparable to the known inhibitor Oseltamivir. nih.gov

Furthermore, the pyrrolidine-2,5-dione scaffold, a related structure, has been identified as a template for the development of dual inhibitors of cyclooxygenases (COX-1/COX-2) and lipoxygenase (LOX), enzymes involved in the inflammatory response. nih.gov Structural modifications to this scaffold have yielded compounds with preferential COX-2 affinity in the nanomolar to submicromolar range. nih.gov

The 2-chloro-6-fluoro substitution pattern on a benzyl ring, similar to the substitution in the title compound, has been explored in the context of HIV-1 reverse transcriptase (RT) inhibitors. These compounds, known as 2-Cl-6-F-S-DABOs, have shown picomolar activity against wild-type HIV-1. nih.gov The stereochemistry at the benzylic position was found to be a critical determinant of antiviral activity. nih.gov

Additionally, pyrrolidine-based compounds have been designed as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target in cancer therapy. nih.govresearchgate.net The inhibitory potency of these compounds is often influenced by the nature of the substituents on the pyrrolidine ring and the aromatic moieties. nih.gov

Table 1: Examples of Enzyme Inhibition by Pyrrolidine Derivatives

| Derivative Class | Target Enzyme | Key Findings | Reference |

| Pyrrolidine Analogs | Influenza A Neuraminidase (H3N2) | Potent inhibition with IC₅₀ values as low as 1.56 µM. | nih.gov |

| Pyrrolidine-2,5-dione Derivatives | Cyclooxygenase-2 (COX-2) | Preferential inhibition with IC₅₀ values in the nanomolar to submicromolar range. | nih.gov |

| 2-Cl-6-F-S-DABOs | HIV-1 Reverse Transcriptase | Picomolar activity against wild-type HIV-1. | nih.gov |

| Benzimidazole (B57391) Carboxamides with Pyrrolidine | Poly(ADP-ribose) polymerase-1 (PARP-1) | Inhibition is dependent on the substitution pattern. | nih.gov |

This table presents data for derivatives and analogs of this compound to illustrate potential enzyme inhibitory activities.

Receptor Binding and Ligand-Receptor Complex Formation

In addition to enzyme inhibition, this compound derivatives may exert their pharmacological effects through binding to various receptors. The pyrrolidine scaffold is a common motif in ligands for a diverse array of receptors, and the specific substitution pattern of the title compound will determine its receptor binding profile.

Studies on related N-benzylpyrrolidine structures have revealed affinities for dopamine (B1211576) D₂-like receptors. nih.gov For example, 2-chloro-N-(1-ethyl-2-pyrrolidinylmethyl)-5,6-dihydro-4H-benzo researchgate.netacs.orgcyclohepta[b]pyrrole-3-carboxamide, a compound with a chlorinated aromatic ring and a pyrrolidine moiety, displayed potent affinity for D₂-like receptors. nih.gov

Furthermore, pyrrolone derivatives, which contain a modified pyrrolidine core, have been identified as allosteric modulators of chemokine receptors, specifically CCR1 and CCR2. acs.org The substitution on the phenyl ring, including the presence of halogens, was found to significantly impact the binding affinity for these receptors. acs.org For instance, the substitution of a para-methyl group with a chlorine atom resulted in a 4.5-fold increase in CCR2 affinity. acs.org

Table 2: Examples of Receptor Binding by Pyrrolidine Derivatives

| Derivative Class | Target Receptor | Key Findings | Reference |

| N-(1-ethyl-2-pyrrolidinylmethyl) carboxamides | Dopamine D₂-like | Potent binding affinity, with some derivatives showing antipsychotic-like activity in preclinical models. | nih.gov |

| Pyrrolone Derivatives | Chemokine Receptors (CCR1 and CCR2) | Halogen substitution on the phenyl ring improved binding affinities for both receptors. | acs.org |

| Spirooxindole Pyrrolidine Hybrids | - | Antifungal activity against clinically isolated fungal strains. | frontiersin.org |

This table presents data for derivatives and analogs of this compound to illustrate potential receptor binding activities.

In Vitro Pharmacological Evaluation Methodologies for Activity Profiling

To characterize the biological activity of this compound derivatives, a variety of in vitro pharmacological evaluation methodologies are employed. These assays provide crucial information on the compound's potency, selectivity, and mechanism of action at the molecular and cellular levels.

Target-Specific Biochemical Assays

Target-specific biochemical assays are fundamental for determining the direct interaction of a compound with its purified molecular target, such as an enzyme or a receptor. These assays are typically conducted in a cell-free system.

For enzyme inhibition studies, assays are designed to measure the catalytic activity of the target enzyme in the presence and absence of the test compound. The concentration of the compound that inhibits 50% of the enzyme's activity (IC₅₀) is a key parameter determined from these assays. Various detection methods can be used, including spectrophotometry, fluorometry, and luminescence, depending on the nature of the enzyme and its substrate.

Receptor binding assays are used to quantify the affinity of a compound for a specific receptor. These assays often involve the use of a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor. The test compound's ability to displace the labeled ligand is measured, and from this, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) can be calculated, providing a measure of the compound's binding affinity.

Cell-Based Phenotypic Screens for Mechanistic Insight

While biochemical assays are essential for understanding direct target engagement, cell-based phenotypic screens provide valuable insights into a compound's activity in a more physiologically relevant context. These screens assess the effect of a compound on a cellular phenotype, which can be a consequence of modulating one or more biological targets.

Phenotypic screens can measure a wide range of cellular responses, including cell viability, proliferation, apoptosis, signal transduction pathway activation, and changes in gene expression. High-content screening (HCS) is a powerful approach that combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a detailed fingerprint of a compound's biological effects.

For instance, in the context of antiviral research, cell-based assays would involve infecting host cells with the target virus and then treating them with the compound of interest. The efficacy of the compound would be determined by measuring the reduction in viral replication or the protection of the host cells from virus-induced cytopathic effects. Similarly, for anticancer research, cell-based assays would assess the ability of a compound to inhibit the growth of cancer cell lines.

By integrating the data from both target-specific biochemical assays and cell-based phenotypic screens, a comprehensive pharmacological profile of this compound derivatives can be established, guiding further drug development efforts.

Q & A

Q. What waste management protocols align with green chemistry principles for this compound?

- Methodological Answer : Replace halogenated solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) in synthesis. For waste, employ solvent recovery systems (e.g., rotary evaporation) and submit halogenated byproducts to incineration at >1000°C with alkaline scrubbing to neutralize HF/HCl emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.